molecular formula N2 B1354034 Nitrogen-15N2 CAS No. 29817-79-6

Nitrogen-15N2

Cat. No.: B1354034
CAS No.: 29817-79-6
M. Wt: 30.000218 g/mol
InChI Key: IJGRMHOSHXDMSA-ZDOIIHCHSA-N
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Description

Nitrogen-15N2 is a stable isotope of nitrogen, where both nitrogen atoms are nitrogen-15 isotopes. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving nitrogen fixation, metabolic pathways, and environmental assessments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrogen-15N2 typically involves the use of nitrogen-15 labeled ammonium sulfate ((15NH4)2SO4) as a starting material. The process includes the following steps :

    Hypobromite-Iodine Solution Preparation: Dissolve sodium hydroxide in water, add bromine slowly while keeping the temperature below 5°C, and then mix with potassium iodide solution.

    Generation of this compound: React the hypobromite-iodine solution with nitrogen-15 labeled ammonium sulfate to produce this compound gas.

    Purification: The gas is purified using potassium permanganate-potassium hydroxide and sodium sulfate-sulfuric acid solutions to remove impurities.

    Storage: The purified this compound gas is stored in appropriate containers to prevent contamination.

Industrial Production Methods

Industrial production of this compound involves the distillation of liquefied air to obtain nitrogen gas, followed by isotopic enrichment processes to achieve the desired concentration of nitrogen-15 . This method ensures a high purity level of this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Nitrogen-15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Requires oxygen and high temperatures.

    Reduction: Involves hydrogen gas and a suitable catalyst, such as iron or ruthenium.

    Substitution: Utilizes transition metals like molybdenum or iron in the presence of this compound.

Major Products

    Oxidation: Nitrogen oxides (NO and NO2).

    Reduction: Ammonia (NH3).

    Substitution: Transition metal-nitrogen complexes.

Scientific Research Applications

Nitrogen Fixation Studies

Stable Isotope Probing
One of the primary applications of 15N2 is in stable isotope probing to study nitrogen fixation in various ecosystems. The method known as 15N2-DNA stable isotope probing (SIP) allows researchers to link specific microbial communities to nitrogen fixation processes in situ. For instance, a study demonstrated that using 15N2 can identify free-living diazotrophs responsible for nitrogen fixation in soil environments. This method revealed the presence of diverse noncultivated diazotrophs and their contributions to nitrogen cycling, which were previously uncharacterized .

Marine and Freshwater Environments
In aquatic systems, 15N2 is employed to measure nitrogen fixation rates accurately. Traditional methods often underestimated these rates due to equilibration delays. Recent advancements proposed using enriched seawater with 15N2 to enhance measurement accuracy, resulting in a 2-6 fold increase in detected nitrogen fixation rates compared to previous bubble methods . This approach allows for real-time assessments of nitrogen dynamics in marine ecosystems.

Agricultural Applications

Soil Fertility and Crop Management
In agriculture, 15N2 is utilized to evaluate soil fertility and the effectiveness of nitrogen-fixing crops. By tracing the incorporation of 15N into plant tissues, researchers can assess how much nitrogen is derived from atmospheric sources versus fertilizers. This information is crucial for developing sustainable agricultural practices and optimizing fertilizer use .

Ecological Research

Biodiversity Studies
The use of 15N2 extends to ecological studies where it helps elucidate the roles of different microbial communities in nutrient cycling. For example, studies using 15N2 have identified specific microbial taxa associated with nitrogen fixation across various habitats, contributing to our understanding of biodiversity and ecosystem functioning .

Pharmaceutical Development

Bioactive Compound Synthesis
Recent research has highlighted the potential of nitro compounds synthesized using nitrogen isotopes like 15N2 for pharmaceutical applications. These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of 15N into drug candidates can enhance their efficacy and provide insights into their mechanisms of action .

Data Tables

Application AreaMethodology/TechniqueKey Findings/Implications
Nitrogen Fixation15N2-DNA SIPIdentified diverse diazotrophs contributing to soil N cycling
Aquatic EcosystemsEnriched seawater methodIncreased accuracy in measuring N fixation rates by up to 6x
AgricultureTracing N incorporation in cropsImproved understanding of N sources for better fertilizer management
Pharmaceutical ResearchSynthesis of bioactive nitro compoundsPotential for new antimicrobial and anticancer agents

Case Studies

  • Soil Microbial Communities
    A study utilized 15N2-DNA SIP to explore the diversity of diazotrophic bacteria in agricultural soils. The findings indicated that certain microbial groups significantly contributed to nitrogen fixation under varying soil conditions, emphasizing the importance of microbial diversity for sustainable agriculture .
  • Marine Nitrogen Dynamics
    Research conducted in coastal waters employed an enriched water method with 15N2 to assess nitrogen fixation by phytoplankton communities. The results demonstrated a direct correlation between phytoplankton biomass and nitrogen fixation rates, providing critical insights into nutrient cycling in marine ecosystems .
  • Pharmaceutical Applications
    A recent investigation into nitro compounds synthesized from 15N-enriched precursors revealed promising anticancer activity against specific cell lines. The study highlighted the potential for developing new therapeutic agents through targeted modifications using stable isotopes like 15N .

Mechanism of Action

The mechanism of action of nitrogen-15N2 involves its incorporation into biological and chemical systems as a tracer. In nitrogen fixation studies, this compound is converted into ammonia by nitrogenase enzymes, which is then assimilated into amino acids and other nitrogen-containing compounds . This process allows researchers to track nitrogen flow and understand metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Nitrogen-14N2: The most common form of nitrogen gas, consisting of nitrogen-14 isotopes.

    Nitrogen-15N1: Contains one nitrogen-15 isotope and one nitrogen-14 isotope.

Uniqueness

Nitrogen-15N2 is unique due to its stable isotopic composition, which makes it an invaluable tool for tracing nitrogen in various systems. Unlike nitrogen-14N2, this compound provides distinct isotopic signatures that can be detected and quantified using mass spectrometry, enabling precise studies of nitrogen dynamics .

Biological Activity

Nitrogen-15N2, a stable isotope of nitrogen, plays a significant role in biological processes, particularly in nitrogen fixation. This article explores its biological activity, focusing on its applications in research and the insights gained from various studies.

Overview of Nitrogen Fixation

Nitrogen fixation is the process through which nitrogen (N2) in the atmosphere is converted into ammonia (NH3) or related compounds in soil and water. This process is crucial for the biosphere as it provides essential nitrogen for all forms of life. The biological activity of 15N2 is primarily studied through stable isotope probing (SIP), which allows researchers to trace nitrogen fixation in various ecosystems.

1. Stable Isotope Probing with 15N2

Recent studies have utilized 15N2-DNA-SIP to identify noncultivated diazotrophs—microorganisms capable of fixing nitrogen—in natural environments. For instance, a study revealed that free-living diazotrophs can mediate nitrogen fixation in soils, with significant contributions from diverse microbial groups, including those within the Rhizobiales, Betaproteobacteria, and Actinobacteria lineages. These findings indicate that 15N2-DNA-SIP is an effective method for accessing DNA from these organisms and understanding their ecological roles .

2. Variability in Nitrogen Fixation Rates

Research has shown variability in nitrogen fixation rates when using 15N2 as a tracer. A systematic review indicated that incubation times significantly influence the measured rates of nitrogen fixation. For example, active light-dependent 15N2 fixation was observed over a 12-hour period, with specific timing affecting the accuracy of results .

3. Methodological Improvements

A critical advancement in the use of 15N2 involves the preparation of enriched water for tracer assays. Traditional methods may underestimate N2 fixation activity due to delays in gas dissolution in water. A new protocol suggests using pre-prepared 15−15N2-enriched water to enhance accuracy, allowing for more reliable measurements of aquatic N2-fixing organisms .

Data Table: Summary of Key Research Findings

StudyMethodologyKey FindingsYear
15N2-DNA-SIPIdentified noncultivated diazotrophs; significant N fixation contributions from diverse microbial groups2007
Variability AnalysisHighlighted variability in N fixation rates based on incubation times; active fixation observed over 12 hours2018
Enriched Water PreparationProposed new method to prepare enriched water for more accurate N fixation measurements2015

Case Study 1: Soil Microbial Communities

A study conducted on soil microbial communities demonstrated that using 15N2 allowed researchers to trace nitrogen pathways effectively. The results indicated that specific microbial groups were responsible for significant nitrogen fixation, contributing to soil fertility and ecosystem health .

Case Study 2: Aquatic Ecosystems

In aquatic environments, the application of enriched 15−15N2 water has led to improved assessments of nitrogen-fixing organisms. This method revealed previously underestimated rates of nitrogen fixation in marine ecosystems, showcasing the importance of methodological advancements .

Q & A

Basic Research Questions

Q. How should samples be prepared to minimize contamination and variability in 15N₂ tracer experiments?

  • Methodological Answer: Samples must be homogenized to ensure uniform dry matter, as tissue-specific differences in 15N abundance can skew results. Contamination risks from 15N-enriched materials (e.g., residual fertilizers) should be mitigated by using dedicated glassware and pre-cleaned containers. For biological samples, Kjeldahl digestion and distillation protocols must be optimized to prevent nitrogen loss during processing .

Q. What are the key considerations for designing a 15N₂ tracer experiment in aquatic systems?

  • Methodological Answer: Use 15N₂-enriched water instead of gas bubbles to ensure equilibrium between dissolved 15N₂ and the aqueous phase. Incubation times should align with diel nitrogen fixation patterns, and controls must account for background 15N levels. Protocols from Klawonn et al. (2015) recommend pre-equilibrating 15N₂ gas with seawater under controlled pressure and temperature to avoid underestimation .

Q. How can 15N₂-labeled compounds be effectively used to study nitrogen cycling in soil-plant systems?

  • Methodological Answer: Apply 15N₂-labeled fertilizers (e.g., urea-15N₂ or ammonium-15N₂ sulfate) to track nitrogen uptake, mineralization, and leaching. Soil cores should be sectioned by depth to assess vertical nitrogen movement, and isotopic dilution calculations must account for native soil nitrogen pools. Data interpretation should differentiate between "added N interaction" effects and natural cycling .

Advanced Research Questions

Q. How do methodological choices impact the accuracy of 15N₂ fixation rate measurements?

  • Methodological Answer: The acetylene reduction assay (ARA) and 15N₂ tracer methods often yield discrepancies due to incomplete dissolution of 15N₂ gas bubbles. A modified approach injects 15N₂-enriched seawater to achieve consistent tracer distribution, reducing underestimation by 30–50% in marine studies. Analytical precision also depends on mass spectrometer calibration against atmospheric N₂ (δ15N = 0‰) .

Q. What strategies resolve contradictions in δ15N data when tracing nitrogen sources in complex ecosystems?

  • Methodological Answer: Multi-proxy approaches combine δ15N analysis of particulate organic nitrogen (PON), chlorophyll-a, and amino acids to distinguish nitrogen fixation from remineralization. For example, 15N-depleted PON in marine sediments may indicate diazotrophic activity, while isotopic enrichment in nitrate suggests denitrification. Bayesian mixing models can quantify source contributions while addressing uncertainties in end-member values .

Q. How should researchers select analytical methods for 15N quantification in ammonium (NH₄⁺) and nitrate (NO₃⁻)?

  • Methodological Answer: Method selection depends on sample matrix, sensitivity, and instrument availability:

Analyte Recommended Method Key Considerations
NH₄⁺Diffusion-azide methodHigh precision for low-concentration samples; requires pH adjustment to >9.5
NO₃⁻Denitrifier-IRMSConverts NO₃⁻ to N₂O for δ15N analysis; avoids interference from dissolved organic nitrogen
Membrane inlet isotope ratio mass spectrometry (MI-IRMS) is preferred for simultaneous NH₄⁺ and NO₃⁻ analysis in aqueous samples .

Q. What are the best practices for meta-analyses of 15N₂ data across heterogeneous ecosystems?

  • Methodological Answer: Standardize data extraction using tools like DataThief II to digitize figures from legacy studies. Normalize δ15N values to atmospheric N₂ and exclude datasets with incomplete metadata (e.g., missing soil pH or precipitation rates). Multivariate regression models should control for covariates such as climate zone and vegetation type .

Q. How can isotopic dilution be corrected in long-term 15N₂ labeling experiments?

  • Methodological Answer: Use a two-pool model to partition labeled and unlabeled nitrogen. The dilution factor is calculated as:
    Dilution Factor=15Nadded15Ntotal\text{Dilution Factor} = \frac{^{15}\text{N}_{\text{added}}}{^{15}\text{N}_{\text{total}}}

where 15Ntotal^{15}\text{N}_{\text{total}} includes both tracer and native nitrogen. Time-series sampling is critical to capture dynamic dilution effects in soil-plant systems .

Q. Methodological Documentation and Reproducibility

Q. How should 15N₂ experimental protocols be documented for replication?

  • Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail sample preparation, instrument settings, and statistical thresholds. Supplementary materials should include raw δ15N data, calibration curves, and code for isotopic mixing models. Reference prior studies using identical tracer batches (e.g., 10 atom% 15N) to ensure consistency .

Q. What quality control measures are essential for 15N₂ isotope-ratio mass spectrometry (IRMS)?

  • Methodological Answer: Regularly analyze certified reference materials (CRMs) like IAEA-N-1 (ammonium sulfate) to validate instrument precision. Blank correction must account for nitrogen carryover in elemental analyzers, particularly for low-abundance samples (<1 µM NH₄⁺). Replicate injections (n ≥ 3) are mandatory for samples with δ15N variability >0.5‰ .

Properties

InChI

InChI=1S/N2/c1-2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRMHOSHXDMSA-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436579
Record name Nitrogen-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.00021780 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29817-79-6
Record name Nitrogen-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbonyldiimidazole (5.74 g, 0.035 mol) was added to a solution of the 2-dodecyltetrazole acetic acid (10.0 g, 0.034 mol) obtained in (c) above in dry THF (100 mL) under an inert atmosphere (N2). The mixture was stirred at room temperature for 30 minutes, then 2,6-diisopropylaniline (6.7 mL, 0.038 mol) was added in one portion. The resulting solution was stirred for 3 days at room temperature, concentrated in vacuo, taken up in dichloromethane (200 mL), washed with water (100 mL) and brine (100 mL), and dried over Na2SO4. The dried solution was filtered, concentrated, and chromatographed on silica gel, eluting with 15% ethyl acetate in hexanes to give 10.6 g, 68% of the title compound as an off-white solid, mp 75°-79° C.
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100 mL
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2-dodecyltetrazole acetic acid
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10 g
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Synthesis routes and methods II

Procedure details

The mixture of 8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione (Preparation X3)(230 mg, 0.818 mmol) and ammonium hydroxide (2229 mL, 57.3 mmol) in a sealed bottle was heated at 80° C. for 4 h. Blowed by N2 overnight to get 8-(3,5-difluorophenyl)-7,8-dihydro-1H-pyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione (191 mg, 0.682 mmol, 83% yield) which was used as is. LC-MS (M+H)+=281.1.
Name
8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione
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230 mg
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Synthesis routes and methods III

Procedure details

A suspension of magnesium turnings (2.68 g) in anhydrous tetrahydrofuran (20 mL) is cooled to 10° C. and five drops of 1,2-dibromoethane are added. 2 mL of a solution of 2-(4-bromo-phenyl)-[1,3]dioxane (24.3 g; 100 mmol) in anhydrous tetrahydrofuran (80 mL) is added at 10° C. under vigorous stirring. After the reaction starts the remainder of the solution of 2-(4-bromo-phenyl)-[1,3]dioxane is added over 90 minutes. The resulting mixture is further stirred at about 16° C. for 2 hours and at 25° C. for 75 minutes. The concentration of 4-([1,3]dioxan-2-yl)phenylmagnesium bromide in the solution above the excess of magnesium turnings is about 0.90 M. In another flask, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.054 g; 0.10 mmol) is suspended in 1,2-dimethoxyethane (7.7 mL) and cooled to about 0° C. before a 0.5 M solution of zinc chloride in tetrahydrofuran (1.0 mL; 0.50 mmol) and a solution of a mixture of 5-(2-chlorophenyl)-2-(tetrahydropyran-2-yl)-2H-tetrazole and 5-(2-chlorophenyl)-1-(tetrahydropyran-2-yl)-1H-tetrazole (2.65 g; 10.0 mmol) in 1,2-dimethoxyethane (2.7 mL) are added. To the vigorously stirred resulting suspension is added at about 0° C. 13.4 mL of the above 0.90 M 4-([1,3]dioxan-2-yl)phenylmagnesium bromide solution (12.0 mmol) over one hour. The resulting brown-yellow solution is allowed to warm up and further stirred at room temperature for 3 hours. The mixture is cooled to about 0° C. and quenched with a 7.5% solution of ammonium chloride in water (20 mL). The aqueous phase is separated and extracted with ethyl acetate (50 mL). The combined organic phases are washed with water (20 mL), a 7.5 % solution of sodium carbonate in water (20 mL) and water (20 mL). The combined organic phases are evaporated in vacuo. A solution of the resulting oil in a small amount of ethyl acetate is filtered and evaporated. The resulting oil is purified by column chromatography on silica gel eluting with a 1:2 mixture of ethyl acetate and hexane to afford the main isomer (N2-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl2-(tetrahydro-pyran-2-yl)-2H-tetrazole as a colorless oil and the minor isomer (N1-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl)-1-(tetrahydro-pyran-2-yl)-1H-tetrazole as colorless crystals.
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12 mmol
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7.7 mL
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0.054 g
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2.68 g
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20 mL
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[Compound]
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solution
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2 mL
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24.3 g
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80 mL
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2.65 g
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2.7 mL
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Synthesis routes and methods IV

Procedure details

6-Chloropyridazin-3-amine, N-(2-bromoacetyl)cyclopropanecarboxamide, and potassium hydrogenphosphate were mixed in DMA at 75° C. to provide N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide. N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide was reacted with [1,2,4]triazolo[4,3-a]pyridine-3-thiol and K2CO3 in DMA at 145° C. and 100 psi N2 to provide N-(6-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)imidazo[1,2-b]pyridazin-2-yl)cyclo-propanecarboxamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nitrogen-15N2
Nitrogen-15N2
Nitrogen-15N2
Nitrogen-15N2

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